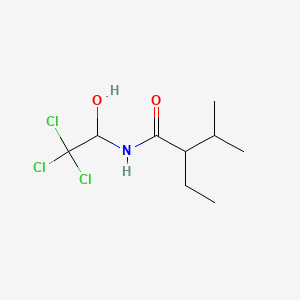
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, trichloroethyl moiety, and an isopropylbutyramide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide typically involves the reaction of 2-isopropylbutyramide with a trichloroacetaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up with the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The purification of the compound is achieved through techniques such as crystallization and distillation .
化学反応の分析
Types of Reactions
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The trichloroethyl moiety can be reduced to form a less chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl compounds from oxidation and amine-substituted compounds from substitution reactions .
科学的研究の応用
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and trichloroethyl moiety play crucial roles in binding to these targets, leading to modulation of their activities. The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- N-(1-Hydroxy-2,2,2-trichloroethyl)-2-isopropylbutyramide
- N-(alpha-Hydroxy-beta-trichloro)ethyl-4-oxo-5,5-diphenyltetrahydroimidazole
Uniqueness
N-(alpha-Hydroxy-beta-trichloro)ethyl-2-isopropylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications .
特性
CAS番号 |
64037-69-0 |
|---|---|
分子式 |
C9H16Cl3NO2 |
分子量 |
276.6 g/mol |
IUPAC名 |
2-ethyl-3-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)butanamide |
InChI |
InChI=1S/C9H16Cl3NO2/c1-4-6(5(2)3)7(14)13-8(15)9(10,11)12/h5-6,8,15H,4H2,1-3H3,(H,13,14) |
InChIキー |
QUMOGDHLKCDWQZ-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C)C(=O)NC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















